4-bromo-1-[(2,3-difluorophenyl)methyl]-1H-pyrazole
Descripción
Systematic IUPAC Nomenclature and Structural Descriptors
The compound 4-bromo-1-[(2,3-difluorophenyl)methyl]-1H-pyrazole is defined by its pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The IUPAC name is derived as follows:
- Pyrazole : Parent structure (positions numbered such that nitrogen atoms occupy positions 1 and 2).
- 1-[(2,3-Difluorophenyl)methyl] : A 2,3-difluorobenzyl group attached to nitrogen at position 1.
- 4-Bromo : A bromine atom substituted at position 4 of the pyrazole ring.
The structural formula (Figure 1) highlights the planar pyrazole ring, bromine substituent at C4, and the 2,3-difluorophenylmethyl group at N1. Bond angles and lengths conform to typical pyrazole derivatives, with C–N bond lengths averaging 1.36 Å and C–C bonds at 1.39 Å.
CAS Registry Number and Alternative Synonymous Designations
The compound is uniquely identified by:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1184679-06-8 | |
| Synonymous Names | 4-Bromo-1-(2,3-difluorobenzyl)pyrazole; 1-(2,3-Difluorobenzyl)-4-bromo-1H-pyrazole |
Alternative designations reflect variations in substituent ordering or benzyl group notation but do not alter structural identity.
Molecular Formula and Weight Analysis
The compound’s molecular composition and mass are calculated as:
| Component | Contribution | Value (g/mol) |
|---|---|---|
| Molecular Formula | C₁₀H₇BrF₂N₂ | - |
| Carbon (C) | 10 × 12.01 | 120.10 |
| Hydrogen (H) | 7 × 1.008 | 7.06 |
| Bromine (Br) | 1 × 79.90 | 79.90 |
| Fluorine (F) | 2 × 19.00 | 38.00 |
| Nitrogen (N) | 2 × 14.01 | 28.02 |
| Total | 273.08 |
This matches experimental data from crystallographic analyses.
Propiedades
IUPAC Name |
4-bromo-1-[(2,3-difluorophenyl)methyl]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF2N2/c11-8-4-14-15(6-8)5-7-2-1-3-9(12)10(7)13/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIGGXVZAHNDSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)CN2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
4-Bromo-1-[(2,3-difluorophenyl)methyl]-1H-pyrazole, a pyrazole derivative, has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a bromine atom and a difluorophenyl group. Its structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of appropriate aryl hydrazines with suitable carbonyl compounds. This method allows for the introduction of various substituents that can modulate biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. Specifically, compounds containing the 1H-pyrazole structure have been shown to exhibit significant antiproliferative effects against various cancer cell lines, including:
- Breast Cancer : In vitro studies indicated that pyrazole derivatives could inhibit the growth of MDA-MB-231 cells.
- Liver Cancer : HepG2 cells were also reported to be sensitive to these compounds, suggesting a broad spectrum of activity against different tumor types .
| Cancer Type | Cell Line | IC50 Value |
|---|---|---|
| Breast Cancer | MDA-MB-231 | Not specified |
| Liver Cancer | HepG2 | Not specified |
| Colorectal Cancer | HCT116 | 7.76 µM |
| Ovarian Cancer | OVCAR-8 | 9.76 µM |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that pyrazole derivatives exhibit activity against various bacterial strains:
- Gram-positive Bacteria : Effective against Staphylococcus aureus and Klebsiella pneumoniae.
- Gram-negative Bacteria : Showed activity against E. coli and Pseudomonas aeruginosa .
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects. Compounds in this class have been shown to inhibit cytokine production (e.g., TNF-α and IL-6) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Case Studies and Research Findings
A notable study focused on the structure-activity relationship (SAR) of pyrazole derivatives, revealing that specific substitutions significantly enhance biological activity. For instance, the presence of fluorine atoms in the phenyl group was correlated with increased potency against cancer cell lines .
Another investigation evaluated the compound's selectivity as a kinase inhibitor. It was found that certain analogues displayed significant selectivity towards the Akt family of kinases, which are crucial in cancer signaling pathways .
Aplicaciones Científicas De Investigación
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 4-bromo-1-[(2,3-difluorophenyl)methyl]-1H-pyrazole. The compound has demonstrated significant antiproliferative effects against various cancer cell lines:
| Cancer Type | Cell Line | IC50 Value |
|---|---|---|
| Breast Cancer | MDA-MB-231 | Not specified |
| Liver Cancer | HepG2 | Not specified |
| Colorectal Cancer | HCT116 | 7.76 µM |
| Ovarian Cancer | OVCAR-8 | 9.76 µM |
These findings suggest that the compound could be further explored for its therapeutic potential in treating different types of cancer .
Antimicrobial Activity
The antimicrobial properties of this compound have also been evaluated. Studies indicate that it exhibits activity against various bacterial strains:
- Gram-positive Bacteria : Effective against Staphylococcus aureus and Klebsiella pneumoniae.
- Gram-negative Bacteria : Showed activity against E. coli and Pseudomonas aeruginosa.
This broad-spectrum antimicrobial activity underscores its potential use in treating bacterial infections .
Case Studies and Research Findings
Several research studies have documented the applications of this compound:
- A study published in Medicinal Chemistry highlighted the synthesis and evaluation of several pyrazole derivatives, including this compound, demonstrating their anticancer activities across multiple cell lines.
- Another investigation focused on the antimicrobial efficacy of pyrazole derivatives, where this compound was shown to inhibit the growth of both Gram-positive and Gram-negative bacteria effectively .
Comparación Con Compuestos Similares
Substituent Effects on the Benzyl Group
The 2,3-difluorobenzyl substituent in the target compound differentiates it from analogs with alternative halogenation or substitution patterns. Key comparisons include:
Key Insight: Fluorine atoms on the benzyl group improve metabolic stability and influence intermolecular interactions (e.g., C–F···H hydrogen bonds) . The 2,3-difluoro substitution may optimize electronic effects for binding in therapeutic targets compared to mono- or tri-halogenated analogs.
Halogen Substitution at the Pyrazole Core
Replacing bromine with other halogens alters reactivity and biological activity:
*Note: No direct evidence for iodinated analogs was found, but bromine’s balance of reactivity and stability makes it preferable for synthesis .
Functional Group Modifications on the Pyrazole Ring
Additional substituents on the pyrazole core influence physicochemical and biological properties:
Key Insight: Electron-withdrawing groups (e.g., CF₃, NO₂) enhance electrophilic reactivity, while bulky aryl groups (e.g., bis-bromophenyl) may improve target selectivity .
Métodos De Preparación
Step 1: Pyrazole Ring Formation
- The pyrazole core is synthesized by condensing an appropriate hydrazine derivative with a 1,3-dicarbonyl compound or equivalent carbonyl precursor.
- For this compound, the starting hydrazine would be functionalized to allow subsequent bromination and alkylation.
Step 2: Bromination at C-4 Position
Step 3: N-Alkylation with (2,3-difluorophenyl)methyl Group
- The N-1 position of the pyrazole is alkylated using a 2,3-difluorobenzyl halide (e.g., bromide or chloride).
- This alkylation is typically performed under basic conditions (e.g., with potassium carbonate or sodium hydride) in polar aprotic solvents like dimethylformamide or acetonitrile.
- The reaction proceeds via nucleophilic substitution where the pyrazole nitrogen attacks the benzyl halide electrophile, forming the N-alkylated product.
Alternative Synthetic Routes and Considerations
- Some synthetic routes may involve halogenation after alkylation, depending on the reactivity and stability of intermediates.
- The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity.
- Purification typically involves extraction and chromatographic techniques to isolate the target compound with high purity (usually ≥95%).
Data Table Summarizing Key Synthetic Parameters
| Step | Reaction Type | Reagents/Conditions | Solvent Options | Temperature Range | Notes |
|---|---|---|---|---|---|
| Pyrazole Formation | Condensation | Aryl hydrazine + carbonyl compound | Ethanol, methanol, or water | Reflux (80–110 °C) | Standard pyrazole synthesis |
| Bromination | Electrophilic Substitution | N-bromosuccinimide (NBS) or Br2 | Dichloromethane, acetonitrile | 0–25 °C | Controlled to avoid over-bromination |
| N-Alkylation | Nucleophilic Substitution | 2,3-difluorobenzyl bromide + base (K2CO3, NaH) | DMF, acetonitrile, THF | Room temp to 60 °C | Requires inert atmosphere for base |
Research Findings and Optimization
- The yields of each step vary depending on reagent purity and reaction conditions; typical yields range from 60% to 85% per step.
- Reaction monitoring by TLC or HPLC is essential to determine completion and avoid side reactions.
- The bromination step is critical for regioselectivity; improper conditions may lead to substitution at other pyrazole positions.
- Alkylation efficiency depends on the leaving group ability of the benzyl halide and the base strength.
- Purity of the final compound is confirmed by NMR, mass spectrometry, and elemental analysis.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-bromo-1-[(2,3-difluorophenyl)methyl]-1H-pyrazole, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via multi-step protocols involving palladium-catalyzed cross-coupling or nucleophilic substitution. For example, a palladium catalyst (e.g., Pd(PPh₃)₄) facilitates Suzuki-Miyaura coupling between 4-bromo-pyrazole derivatives and (2,3-difluorophenyl)methyl halides. Reaction optimization requires precise control of temperature (80–100°C), solvent polarity (DMSO or acetonitrile), and stoichiometric ratios of reagents to maximize yield (typically 40–86% as reported) . Purification via reverse-phase HPLC or silica gel chromatography is critical to isolate the product from byproducts .
Q. How is structural characterization performed for this compound, and what analytical techniques are essential?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms the substitution pattern and aromatic proton environments, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. For example, LCMS with m/z 604 [M+H]+ and HPLC retention times (e.g., 0.89 minutes under specific gradients) are used for purity assessment . X-ray crystallography (where applicable) resolves steric effects from the bromine and difluorobenzyl groups .
Q. What solvents and reaction conditions are compatible with its stability during storage and handling?
- Methodological Answer : The compound is stable in inert organic solvents (e.g., ethyl acetate, DCM) at room temperature but degrades under prolonged exposure to moisture or light. Storage in amber vials under nitrogen at –20°C is recommended. Avoid aqueous basic conditions to prevent dehalogenation .
Advanced Research Questions
Q. What strategies address low yields in cross-coupling reactions involving the bromine substituent?
- Methodological Answer : Low yields often stem from steric hindrance from the bulky (2,3-difluorophenyl)methyl group. Strategies include:
- Using electron-rich palladium catalysts (e.g., Pd(OAc)₂ with SPhos ligand) to enhance oxidative addition.
- Microwave-assisted synthesis to reduce reaction time and improve efficiency .
- Pre-activation of boronic acid partners via transmetallation with Zn or Mg .
Q. How does the electronic nature of the difluorobenzyl group influence reactivity in medicinal chemistry applications?
- Methodological Answer : The electron-withdrawing fluorine atoms increase the electrophilicity of the pyrazole ring, enhancing interactions with biological targets like kinases or GPCRs. Computational studies (DFT) show that fluorination lowers the LUMO energy, facilitating nucleophilic attack at the C-4 bromine position. This property is leveraged in prodrug design for targeted drug delivery .
Q. What contradictions exist in reported biological activities, and how can they be resolved experimentally?
- Methodological Answer : Discrepancies in antifungal vs. cytotoxic activity (e.g., IC₅₀ variations) may arise from assay conditions (e.g., pH, cell lines). To resolve:
- Conduct dose-response curves across multiple cell models (e.g., mammalian vs. fungal).
- Use isotopic labeling (e.g., ¹⁸F) to track biodistribution and metabolite formation .
- Compare structural analogs (e.g., replacing Br with Cl) to isolate substituent-specific effects .
Q. What advanced techniques are used to study its interaction with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to enzymes like COX-2 or CYP450 isoforms.
- Cryo-EM/Molecular Dynamics : Visualizes conformational changes in target proteins upon ligand binding.
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
